

Introduction: The Significance of the Cyclobutane Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	<i>cis</i> -3-(Boc-aminomethyl)cyclobutylamine
Cat. No.:	B2943699

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The cyclobutane moiety, a four-membered carbocycle, has emerged as a critical structural motif in contemporary medicinal chemistry. Its rigid, three-dimensional geometry provides a distinct advantage over more flexible aliphatic chains or flat aromatic rings, offering a unique way to orient functional groups in space. This allows for precise interactions with biological targets and can lead to improved potency, selectivity, and pharmacokinetic properties. Several successful drug candidates, including the HMT-inhibitor EPZ-5676 and the IGF-1R inhibitor Linsitinib, incorporate 1,3-disubstituted cyclobutane rings, underscoring the value of this scaffold^[1].

cis-3-(Boc-aminomethyl)cyclobutylamine (CAS No. 1363381-81-0) is a bifunctional building block of significant interest to researchers and drug development professionals. It features a primary amine and a Boc-protected aminomethyl group in a specific *cis* stereochemical arrangement on the cyclobutane core. This configuration makes it an invaluable starting material for synthesizing novel compounds, particularly as an sp³-rich bioisosteric replacement for traditional aromatic linkers, which can enhance properties like metabolic stability^[2]. This guide provides a comprehensive overview of its commercial availability, a representative synthetic strategy, and its applications in the field.

Part 1: Commercial Sourcing and Availability

cis-3-(Boc-aminomethyl)cyclobutylamine is available from a variety of specialized chemical suppliers. For researchers, acquiring this building block in high purity is the first step in any

synthetic campaign. The compound is typically offered in research quantities (milligrams to grams), with options for bulk or commercial scale-up upon inquiry.

Below is a comparative summary of commercial suppliers for CAS Number 1363381-81-0. Researchers should always verify current stock and pricing directly with the vendors.

Supplier	Catalog Number	Purity	Available Quantities
Ivy Fine Chemicals	183054	Not Specified	100mg, 250mg, Bulk [3]
SciSupplies	-	95.0%	250mg [4]
Fluorochem	F503333	95.0%	250mg [5]
Ambeed	Not Specified	≥97%	100mg [6]

Key Chemical Properties:

- Molecular Formula: C₁₀H₂₀N₂O₂[\[4\]](#)[\[6\]](#)[\[7\]](#)
- Molecular Weight: 200.28 g/mol [\[6\]](#)[\[7\]](#)
- IUPAC Name: tert-butyl N-[(3-aminocyclobutyl)methyl]carbamate[\[5\]](#)[\[7\]](#)

Part 2: Synthetic Strategy and Methodologies

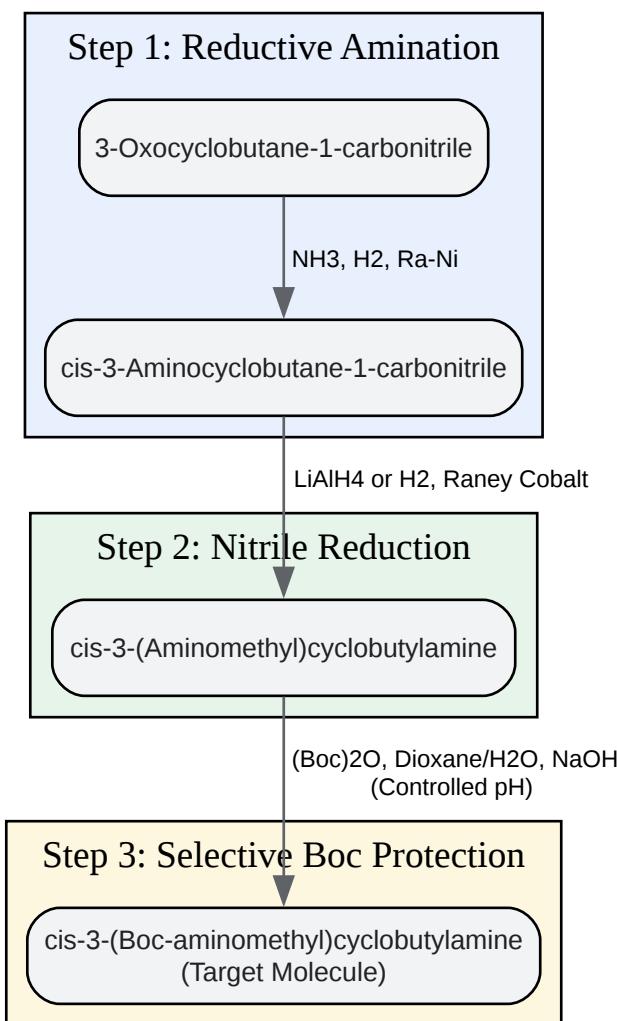
While multiple proprietary routes exist for the synthesis of complex cyclobutane derivatives, a general and robust strategy is essential for laboratory-scale preparation. The following section outlines a plausible, multi-step synthetic protocol based on established organic chemistry principles for producing **cis-3-(Boc-aminomethyl)cyclobutylamine**.

Causality in Experimental Design: The chosen pathway begins with a commercially available cyclobutanone derivative, which allows for controlled introduction of the two nitrogen-containing functional groups. The stereochemistry is carefully managed through the choice of reduction and substitution reactions. The use of the Boc (tert-butyloxycarbonyl) protecting group is

critical; it is stable under a wide range of reaction conditions but can be removed cleanly under acidic conditions, making it ideal for multi-step synthesis[2].

Representative Synthetic Workflow

The diagram below illustrates a potential synthetic pathway starting from a suitable cyclobutane precursor.



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Caption: A plausible 3-step synthetic workflow for the target molecule.

Detailed Experimental Protocol

Step 1: Reductive Amination of 3-Oxocyclobutane-1-carbonitrile

- To a solution of 3-oxocyclobutane-1-carbonitrile in methanol, add a saturated solution of ammonia in methanol.
- Pressurize the reaction vessel with hydrogen gas (e.g., 50 psi) in the presence of a Raney Nickel catalyst.
- Stir the reaction at room temperature for 12-24 hours until the starting material is consumed (monitored by TLC or GC-MS).
- Filter the reaction mixture through a pad of celite to remove the catalyst and concentrate the filtrate under reduced pressure.
- The resulting crude cis-3-aminocyclobutane-1-carbonitrile is then purified by column chromatography or crystallization.
 - Rationale: Reductive amination is a highly efficient method for converting ketones to amines. The use of Raney Nickel often favors the formation of the cis isomer in cyclobutane systems due to the catalyst's surface directing the hydrogenation from the less sterically hindered face.

Step 2: Reduction of the Nitrile Group

- Carefully add the purified cis-3-aminocyclobutane-1-carbonitrile to a suspension of Lithium Aluminum Hydride (LiAlH_4) in anhydrous tetrahydrofuran (THF) at 0 °C.
- Allow the reaction to warm to room temperature and then reflux for 4-6 hours.
- Cool the reaction to 0 °C and quench sequentially by the slow addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
- Filter the resulting aluminum salts and wash thoroughly with THF or ethyl acetate.
- Concentrate the combined organic filtrates to yield crude cis-3-(aminomethyl)cyclobutylamine.
 - Rationale: LiAlH_4 is a powerful reducing agent capable of converting the nitrile to a primary amine without affecting the existing amine. An alternative, catalytic hydrogenation using

Raney Cobalt under high pressure, can also achieve this transformation.

Step 3: Selective Boc-Protection

- Dissolve the crude diamine in a 1:1 mixture of dioxane and water.
- Cool the solution to 0 °C and add a solution of di-tert-butyl dicarbonate ((Boc)₂O) in dioxane dropwise. Maintain the pH of the reaction between 8-9 by the concurrent addition of 1M NaOH solution.
- Stir the reaction at room temperature for 2-4 hours.
- Extract the mixture with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the final product, **cis-3-(Boc-aminomethyl)cyclobutylamine**, by silica gel chromatography.
 - Rationale: The aminomethyl group is generally more nucleophilic and less sterically hindered than the ring amine, allowing for selective protection under carefully controlled conditions (pH, temperature, and slow addition of the Boc-anhydride). This chemoselectivity is crucial for obtaining the desired product.

Part 3: Applications in Drug Discovery and Medicinal Chemistry

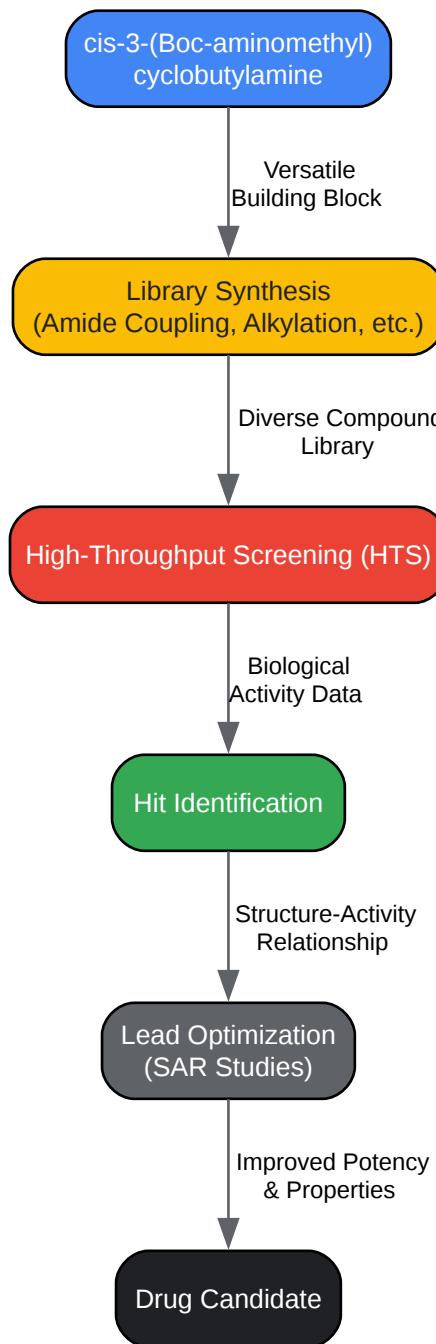
The unique structural features of **cis-3-(Boc-aminomethyl)cyclobutylamine** make it a highly valuable building block in the drug discovery pipeline. Its utility stems from its ability to introduce a constrained, non-aromatic linker into a molecule, which can significantly improve its drug-like properties.

Key Applications:

- Scaffold for Combinatorial Libraries: The free primary amine serves as a versatile handle for derivatization. It can be readily acylated, alkylated, or used in reductive amination to append a wide variety of functional groups, allowing for the rapid generation of diverse chemical libraries for high-throughput screening.

- Bioisosteric Replacement: In many drug candidates, phenyl rings are used as central scaffolds. Replacing these with a 1,3-disubstituted cyclobutane ring can increase the fraction of sp^3 -hybridized carbons (a key indicator of drug-likeness), improve solubility, and alter the metabolic profile, often reducing susceptibility to cytochrome P450 oxidation[2].
- Synthesis of Novel PROTACs and Molecular Glues: The bifunctional nature of the molecule is well-suited for the synthesis of Proteolysis Targeting Chimeras (PROTACs). The two amine functionalities (one protected, one free) allow for the sequential and controlled attachment of a ligand for a target protein and a ligand for an E3 ubiquitin ligase.

The diagram below illustrates the role of this building block in a typical drug discovery workflow.



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Caption: Role of the building block in a drug discovery pipeline.

Conclusion

cis-3-(Boc-aminomethyl)cyclobutylamine is a commercially accessible and synthetically valuable building block for medicinal chemists and drug discovery professionals. Its rigid, three-

dimensional structure and bifunctional nature provide a powerful tool for creating novel molecules with improved pharmacological profiles. The ability to source this compound reliably, combined with robust synthetic protocols for its derivatization, ensures its continued importance in the development of next-generation therapeutics.

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- To cite this document: BenchChem. [Introduction: The Significance of the Cyclobutane Scaffold in Modern Drug Discovery]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2943699#commercial-availability-of-cis-3-boc-aminomethyl-cyclobutylamine>]

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